molecular formula C11H14BrNO B8213763 N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)ethanamine

N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)ethanamine

Cat. No.: B8213763
M. Wt: 256.14 g/mol
InChI Key: QDFKQBUXWACQNM-UHFFFAOYSA-N
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Description

N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)ethanamine is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)ethanamine typically involves the bromination of 2,3-dihydrobenzofuran followed by a series of reactions to introduce the ethanamine group. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale synthetic methods that ensure high yield and purity. These methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Chemical Reactions Analysis

Types of Reactions

N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)ethanamine include other benzofuran derivatives such as:

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin

Uniqueness

What sets this compound apart from these similar compounds is its specific bromine substitution at the 7-position and the presence of the ethanamine group. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-2-13-7-8-5-9-3-4-14-11(9)10(12)6-8/h5-6,13H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFKQBUXWACQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=C(C(=C1)Br)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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